3,4-Dichloro-3'-fluoro-4'-methylbenzophenone
Description
3,4-Dichloro-3'-fluoro-4'-methylbenzophenone is a substituted benzophenone derivative characterized by two chlorine atoms at the 3- and 4-positions of one benzene ring, a fluorine atom at the 3'-position, and a methyl group at the 4'-position of the second benzene ring. Its molecular formula is C₁₄H₉Cl₂FO, with a molecular weight of 287.13 g/mol.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3-fluoro-4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c1-8-2-3-10(7-13(8)17)14(18)9-4-5-11(15)12(16)6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELDGMATHPSNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichlorobenzoyl chloride and 3-fluoro-4-methylbenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3’-fluoro-4’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Products with nucleophiles replacing chlorine or fluorine atoms.
Reduction: 3,4-Dichloro-3’-fluoro-4’-methylbenzyl alcohol.
Oxidation: 3,4-Dichloro-3’-fluoro-4’-methylbenzoic acid.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
DFMB is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The compound's unique substitution pattern allows it to participate in various chemical reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis of DFMB typically involves the Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and 3-fluoro-4-methylbenzene as starting materials. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions to prevent hydrolysis .
Biological Applications
Antimicrobial Activity
Recent studies have suggested that DFMB exhibits antimicrobial properties against certain pathogens. This potential makes it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Protein Interaction Studies
In vitro assays have shown that DFMB interacts with specific enzymes involved in protein degradation pathways, such as cathepsins B and L. This indicates its potential role in modulating proteostasis networks .
Pharmaceutical Development
Drug Development Potential
Due to its structural features, DFMB is explored for its potential use in drug development. Its ability to interact with biomolecules as an electrophile may lead to the formation of covalent bonds that alter the function of target molecules, influencing various biochemical pathways .
Industrial Applications
Production of Specialty Chemicals
DFMB is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer production, coatings, and other industrial materials .
In Silico Studies
Computational modeling has been employed to predict the binding affinity of DFMB with various biological targets. These studies indicate that the unique substitution pattern enhances its interaction with target proteins compared to similar compounds lacking these substituents .
Antimicrobial Testing
Preliminary evaluations have demonstrated that DFMB may exhibit antimicrobial activity against specific bacterial strains. Further research is warranted to explore its efficacy and mechanism of action in this context .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzophenones
Key Observations:
Substituent Effects on Physical Properties: The chlorine atoms in this compound increase molecular weight and boiling point compared to fluorine-substituted analogs (e.g., 3,4-Difluoro-4'-methylbenzophenone, boiling point 343.9°C) due to higher atomic mass and stronger intermolecular forces .
Reactivity and Stability: Electron-withdrawing groups (Cl, F): Chlorine and fluorine substituents deactivate the aromatic ring toward electrophilic substitution, directing reactivity to specific positions. Fluorine’s inductive effect may slightly enhance para-directing behavior compared to chlorine .
Safety and Handling: Related benzophenones with chloro and fluoro substituents (e.g., 3,4-Dichloro-3'-(4-methylpiperazinomethyl)benzophenone) require standard safety precautions, including use of personal protective equipment (PPE) and avoidance of inhalation or skin contact .
Biological Activity
3,4-Dichloro-3'-fluoro-4'-methylbenzophenone (CAS No. 951886-45-6) is an organic compound belonging to the benzophenone family. This compound features two benzene rings linked by a carbonyl group, with chlorine and fluorine atoms substituted at specific positions. Its molecular formula is C14H9Cl2FO, and it has a molecular weight of 283.13 g/mol. The compound is synthesized primarily through Friedel-Crafts acylation, utilizing 3,4-dichlorobenzoyl chloride and 3-fluoro-4-methylbenzene as starting materials.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. As an electrophile, it can react with nucleophilic sites on proteins and other biomolecules, potentially leading to the formation of covalent bonds that alter their functions. This interaction may influence several biochemical pathways, making it a candidate for further investigation in drug development and therapeutic applications .
Research Findings
Recent studies have explored the compound's potential biological activities, including:
- Antimicrobial Properties : Preliminary evaluations suggest that this compound may exhibit antimicrobial activity against certain pathogens. This property is particularly relevant for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could make it useful in treating inflammatory diseases.
Case Studies
- Protein Interaction Studies : In vitro assays demonstrated that this compound interacts with specific enzymes involved in protein degradation pathways. For instance, it was shown to activate cathepsins B and L in cell-based assays, indicating potential applications in modulating proteostasis networks .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the unique substitution pattern of chlorine and fluorine atoms enhances its interaction with target proteins compared to similar compounds lacking these substituents .
Comparative Analysis
To understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 3,4-Dichlorobenzophenone | Lacks fluorine and methyl groups | Limited bioactivity |
| 3-Fluoro-4-methylbenzophenone | Lacks chlorine substituents | Moderate bioactivity |
| 4-Chloro-3'-fluoro-4'-methylbenzophenone | Different positioning of chlorine and fluorine | Variable activity based on structure |
The distinct arrangement of chlorine, fluorine, and methyl groups in this compound contributes to its unique chemical properties and potential biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
